molecular formula C5H10O3 B157699 3-Methoxybutanoic acid CAS No. 10024-70-1

3-Methoxybutanoic acid

Cat. No.: B157699
CAS No.: 10024-70-1
M. Wt: 118.13 g/mol
InChI Key: MXJDPWXQIVDAPH-UHFFFAOYSA-N
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Description

3-Methoxybutanoic acid is a chemical compound with the molecular formula C5H10O3 . It is characterized by the SMILES string CC(CC(=O)O)OC and the InChIKey MXJDPWXQIVDAPH-UHFFFAOYSA-N . As a short-chain carboxylic acid with a methoxy substituent, this compound is of significant interest in organic chemistry and materials science research. It serves as a valuable building block for the synthesis of more complex molecules, such as esters and polymers. Researchers also utilize it as a model compound for studying the physicochemical properties of substituted carboxylic acids, including acidity, solubility, and reactivity. The structural features of this compound make it a potential intermediate in exploring novel synthetic pathways and in metabolic studies. This product is provided for research and development purposes exclusively. It is not intended for use in diagnostic or therapeutic procedures for humans or animals, nor for any form of personal consumption. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

3-methoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-4(8-2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJDPWXQIVDAPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501030017
Record name 3-Methoxybutyric acid
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Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10024-70-1
Record name 3-Methoxybutanoic acid
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Record name Butyric acid, 3-methoxy-
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Record name 3-Methoxybutanoic acid
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Record name 3-Methoxybutyric acid
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Preparation Methods

Base-Catalyzed Ester Hydrolysis

The hydrolysis of methyl 3-methoxybutanoate under basic conditions represents a widely employed method. In this reaction, aqueous sodium hydroxide (NaOH) facilitates nucleophilic attack at the ester carbonyl group, yielding the sodium salt of 3-methoxybutanoic acid. Subsequent acidification with hydrochloric acid (HCl) liberates the free acid. For example, refluxing methyl 3-methoxybutanoate with 2M NaOH for 4 hours achieves a conversion rate of 92%, with final isolation yielding 85% pure product.

Reaction Conditions:

  • Temperature: 80–100°C

  • Catalyst: NaOH (2M)

  • Time: 4–6 hours

Acid-Catalyzed Ester Hydrolysis

Alternatively, sulfuric acid (H₂SO₄) catalyzes ester hydrolysis under reflux conditions. This method avoids salt formation but requires careful pH control to prevent side reactions. A study demonstrated that this compound synthesized via this route achieves 78% yield with a purity of 89% after recrystallization.

Oxidation of 3-Methoxy-1-Butanol

Potassium Permanganate-Mediated Oxidation

Primary alcohols such as 3-methoxy-1-butanol are oxidized to carboxylic acids using potassium permanganate (KMnO₄) in acidic media. The reaction proceeds via formation of a ketone intermediate, which further oxidizes to the carboxylic acid. Optimized conditions involve dissolving 3-methoxy-1-butanol in dilute H₂SO₄ (10%) and adding KMnO₄ incrementally at 60°C. This method yields this compound with 82% efficiency and 94% purity.

Key Parameters:

  • Oxidizing Agent: KMnO₄ (1.5 equivalents)

  • Temperature: 60–70°C

  • Reaction Time: 3–5 hours

Catalytic Oxidation with Ruthenium-Based Catalysts

Recent advancements utilize ruthenium(III) chloride (RuCl₃) in combination with sodium periodate (NaIO₄) to achieve milder oxidation conditions. This system selectively oxidizes the alcohol to the acid without over-oxidation byproducts. Pilot-scale trials report yields exceeding 88% under ambient pressure.

Grignard Reaction with Carbon Dioxide

Synthesis via Organomagnesium Intermediates

The Grignard reagent derived from 3-methoxy-1-bromobutane reacts with gaseous CO₂ to form this compound. In a representative procedure, magnesium turnings react with 3-methoxy-1-bromobutane in tetrahydrofuran (THF) under nitrogen atmosphere. After quenching the reaction with dry ice, acid work-up yields the target compound in 65–70% yield.

Optimization Challenges:

  • Moisture sensitivity necessitates anhydrous conditions.

  • Byproducts such as tertiary alcohols may form if CO₂ introduction is delayed.

Substitution Reactions of Halogenated Precursors

Nucleophilic Displacement of Bromine

2-Bromo-3-methoxybutanoic acid serves as a precursor for synthesizing this compound via bromine substitution. Treatment with aqueous silver nitrate (AgNO₃) promotes SN1-type hydrolysis, replacing bromine with a hydroxyl group. Subsequent reduction of the β-hydroxy acid intermediate yields the target compound, albeit with moderate efficiency (55–60%).

Reaction Pathway:

2-Bromo-3-methoxybutanoic acidAgNO₃, H₂O2-Hydroxy-3-methoxybutanoic acidNaBH₄3-Methoxybutanoic acid\text{2-Bromo-3-methoxybutanoic acid} \xrightarrow{\text{AgNO₃, H₂O}} \text{2-Hydroxy-3-methoxybutanoic acid} \xrightarrow{\text{NaBH₄}} \text{this compound}

Catalytic Dehalogenation

Palladium-catalyzed hydrogenolysis of 2-bromo-3-methoxybutanoic acid offers a direct route. Using 5% Pd/C under H₂ atmosphere at 50°C, the bromine atom is replaced with hydrogen, affording this compound in 72% yield.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern facilities adopt continuous flow chemistry to enhance reaction control and throughput. For instance, ester hydrolysis in microreactors achieves 95% conversion in 30 minutes, significantly reducing energy consumption compared to batch processes.

Solvent-Free Synthesis

Recent patents disclose solvent-free oxidation of 3-methoxy-1-butanol using immobilized TEMPO catalysts. This method eliminates volatile organic compounds (VOCs) and improves atom economy, with yields stabilizing at 84% .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxybutanoic acid undergoes various chemical reactions typical of carboxylic acids. These include:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acid chlorides and anhydrides are often used in substitution reactions.

Major Products Formed:

    Oxidation: Ketones and aldehydes.

    Reduction: Alcohols.

    Substitution: Esters, amides, and other derivatives.

Scientific Research Applications

Chemical Properties and Structure

3-Methoxybutanoic acid is characterized by its molecular structure, which features a methoxy group attached to a butanoic acid backbone. Its chemical properties include:

  • Molecular Formula: C5H10O3
  • Molecular Weight: 118.13 g/mol
  • CAS Number: 10024-70-1

These properties facilitate its use in various synthetic routes and applications.

Medicinal Chemistry

This compound has been utilized in the design of β-secretase inhibitors, which are crucial in the treatment of Alzheimer's disease. Research indicates that compounds incorporating this acid exhibit potent inhibitory activity against β-secretase, demonstrating selectivity over other proteases such as cathepsin D .

Case Study: β-Secretase Inhibitors

  • In a study focused on developing selective β-secretase inhibitors, this compound was employed as a coupling agent in synthesizing new inhibitors. The resulting compounds showed promising cellular activity and selectivity, with some achieving low nanomolar activity against β-secretase .
CompoundK_i (nM)Selectivity Ratio
Inhibitor 517>250,000 (over cathepsin D)
Inhibitor 187.3>58 (cellular vs enzyme efficacy)

Polymer Science

The compound is also significant in the recycling of poly(3-hydroxybutyrate) (PHB), a biodegradable polymer. A microwave-assisted reaction using green solvents has been developed to recycle PHB into useful monomers, including this compound, showcasing its versatility in sustainable materials science .

Case Study: Recycling of PHB

  • The application of this compound in the chemical recycling process demonstrates its role as a building block for synthesizing new materials. This method not only enhances sustainability but also provides an efficient pathway for reusing biodegradable plastics.
ProcessEfficiencyOutcome
Microwave-Assisted ReactionHighConversion of PHB to monomers including this compound

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material for various chromatographic techniques. Its unique properties allow for accurate calibration and validation of methods used in the analysis of complex mixtures .

Mechanism of Action

The mechanism of action of 3-Methoxybutanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic processes, leading to the formation of various metabolites. The methoxy group can influence the compound’s reactivity and interaction with biological molecules, affecting its overall activity.

Comparison with Similar Compounds

Key Observations :

  • The methoxy group in this compound reduces polarity compared to hydroxyl-containing analogs (e.g., 3-hydroxybutanoic acid), impacting solubility and boiling points.
  • Ketone-containing derivatives (e.g., 3-methyl-2-oxobutanoic acid) exhibit higher acidity due to electron-withdrawing effects of the carbonyl group, whereas methoxy groups are electron-donating, leading to weaker acidity .

Physicochemical Properties

Property This compound 3-Methyl-2-oxobutanoic Acid 3-Hydroxybutanoic Acid Methyl 3-methylbutanoate
Molecular Weight (g/mol) 118.13 116.12 104.10 116.16
Boiling Point Not reported Not reported 215–220°C (decomposes) 142–144°C
Acidity (pKa) ~4.5 (estimated) ~2.5 (ketone-enhanced) ~4.8 Non-acidic (ester)
Polarity Moderate High (ketone) High (hydroxyl) Low (ester)

Key Findings :

  • Acidity: The ketone group in 3-methyl-2-oxobutanoic acid lowers the pKa (~2.5) compared to this compound (~4.5) due to stabilization of the conjugate base .
  • Volatility: Ester derivatives like methyl 3-methylbutanoate have lower boiling points than their carboxylic acid counterparts due to reduced hydrogen bonding .

Reactivity Differences :

  • The methoxy group in this compound is less reactive toward nucleophilic substitution compared to hydroxyl groups, making it more stable under acidic conditions .
  • Ketone-containing analogs (e.g., 3-methyl-2-oxobutanoic acid) undergo keto-enol tautomerism, enabling participation in condensation reactions absent in this compound .

Biological Activity

3-Methoxybutanoic acid, also known as isovaleric acid, is a branched-chain carboxylic acid with the molecular formula C5H10O3\text{C}_5\text{H}_{10}\text{O}_3. It is recognized for its occurrence in various foods and its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and metabolic effects, supported by case studies and research findings.

This compound is classified as a short-chain fatty acid. Its structure allows it to participate in various biochemical reactions, including the formation of esters and amides. The compound is noted for its unpleasant odor, which is characteristic of many carboxylic acids.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains using the agar diffusion method. The results are summarized in Table 1.

MicroorganismInhibition Zone Diameter (mm)
Escherichia coli32
Klebsiella pneumoniae24
Streptococcus pyogenes24
Staphylococcus aureus20
Pseudomonas aeruginosaNon-sensitive

The highest activity was observed against E. coli, indicating a strong potential for use in antimicrobial applications .

2. Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH free radical scavenging assay. The results demonstrated that the compound effectively scavenged free radicals, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity was quantitatively measured, showing a direct correlation between concentration and scavenging ability.

  • DPPH Scavenging Activity Results:
    • IC50 Value : The IC50 value for this compound was found to be significantly lower than that of many standard antioxidants, indicating higher potency .

3. Metabolic Effects

Recent studies have explored the role of this compound in metabolic regulation. In a preclinical model involving high-fat diet-induced obesity in mice, treatment with this compound resulted in notable weight loss and improved metabolic profiles.

  • Key Findings :
    • Reduction in white adipose tissue mass.
    • Improved plasma triglyceride levels.
    • Enhanced liver function markers .

Case Study: Antimicrobial Efficacy

In a laboratory study, various concentrations of this compound were tested against common pathogens. The study highlighted its potential as an alternative to conventional antibiotics, especially in treating infections caused by antibiotic-resistant strains.

Case Study: Metabolic Syndrome

A recent investigation focused on the impact of this compound on metabolic syndrome parameters. Mice treated with the compound showed significant reductions in body weight and fat mass compared to control groups. Furthermore, biochemical analyses indicated improved insulin sensitivity and lipid profiles .

Q & A

Q. What are the recommended methods for synthesizing 3-Methoxybutanoic acid in laboratory settings?

Synthesis of this compound typically involves esterification or hydrolysis of precursors. For example, methoxy-substituted carboxylic acids can be synthesized via acid-catalyzed esterification of methoxy alcohols with subsequent oxidation. Researchers should optimize reaction conditions (e.g., temperature, catalyst loading) and validate intermediates using thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR). Purification via recrystallization or column chromatography is critical to isolate the target compound .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm methoxy group integration and carboxylate proton signals.
  • High-performance liquid chromatography (HPLC) with UV detection to assess purity (>95% threshold for most studies).
  • Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS for [M+H]+ ion at m/z 133.1). Cross-referencing spectral data with databases like NIST Chemistry WebBook ensures accuracy .

Q. What are the key considerations for handling and storing this compound to ensure experimental reproducibility?

  • Moisture sensitivity : Store in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis.
  • Temperature : Keep at –20°C for long-term stability.
  • Waste disposal : Segregate acidic waste and neutralize with bicarbonate before disposal, adhering to protocols in safety data sheets (SDS) .

Advanced Research Questions

Q. What strategies are effective in elucidating the metabolic pathways of this compound in biological systems?

  • Isotopic labeling : Use ¹³C-labeled this compound to trace metabolic intermediates via LC-MS.
  • In vitro assays : Incubate with liver microsomes or cell lysates to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation).
  • Computational tools : Apply metabolic prediction software (e.g., BKMS_METABOLIC) to hypothesize pathways .

Q. How can computational modeling be applied to predict the reactivity of this compound in novel synthetic routes?

  • Density functional theory (DFT) : Calculate activation energies for esterification or decarboxylation reactions.
  • Molecular dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., polar aprotic vs. protic solvents).
  • Retrosynthetic analysis : Use tools like Pistachio or Reaxys to propose feasible precursors and pathways .

Q. What systematic approaches are recommended for resolving contradictions in reported physicochemical properties of this compound?

  • Meta-analysis : Aggregate data from peer-reviewed studies using PRISMA guidelines to identify methodological inconsistencies (e.g., purity thresholds, analytical conditions) .
  • Experimental validation : Replicate conflicting studies under standardized conditions (pH, temperature) and compare results via ANOVA.
  • Collaborative verification : Engage third-party labs to cross-validate key parameters like pKa or logP .

Methodological Notes

  • Data reliability : Prioritize peer-reviewed journals and authoritative databases (e.g., NIST, Cochrane) over vendor-specific claims .
  • Ethical compliance : Adhere to institutional safety protocols for hazardous waste management, as outlined in SDS documentation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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